![molecular formula C9H6BrFO2 B3034660 5-Bromo-2-fluorocinnamic acid CAS No. 202865-71-2](/img/structure/B3034660.png)
5-Bromo-2-fluorocinnamic acid
Overview
Description
5-Bromo-2-fluorocinnamic acid is an organic compound with the molecular formula C9H6BrFO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluorocinnamic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds like 5-bromo-2-fluorocinnamic acid exhibit significant antimicrobial properties. A study highlighted the bacteriostatic activity of fluoro and bromo derivatives, indicating that such compounds can inhibit bacterial growth effectively. The presence of halogens enhances the lipophilicity and biological activity of these compounds, making them potent candidates for developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. This could lead to the development of new therapeutic agents for treating chronic inflammatory diseases. The compound's ability to inhibit specific enzymes involved in inflammation has been documented, suggesting its role as a lead compound in drug discovery .
Materials Science
Polymer Chemistry
this compound is utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Researchers are exploring its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes, which can be applied in various fields including biomedical devices and coatings .
Photopolymerization
The compound also plays a role in photopolymerization processes. Its ability to absorb UV light makes it suitable for applications in photoresists and coatings used in electronics and optical devices. The halogen substituents enhance the reactivity of the compound under light exposure, leading to efficient polymerization reactions that are crucial for manufacturing high-performance materials .
Biological Studies
Cellular Studies
In cellular biology, this compound is employed as a tool for studying cell signaling pathways. Its structural similarity to natural substrates allows it to interact with specific enzymes or receptors, providing insights into cellular mechanisms. For example, it has been used to investigate the role of certain kinases in cancer cell proliferation and survival .
Neurogenesis Research
The compound's utility extends into neurogenesis studies where it serves as a marker for tracing neuronal development. By incorporating it into experimental models, researchers can follow the fate of neuronal precursors during differentiation processes, contributing valuable information to the fields of neurobiology and regenerative medicine .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorocinnamic acid
- 5-Bromo-2-iodocinnamic acid
- 5-Fluoro-2-chlorocinnamic acid
Uniqueness
5-Bromo-2-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This specific substitution pattern can impart distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
5-Bromo-2-fluorocinnamic acid (BFCA) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound, characterized by the presence of bromine and fluorine substituents on a cinnamic acid backbone, has been the subject of various studies exploring its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : CHBrF O
- Molecular Weight : 245.05 g/mol
- CAS Number : 202865-71-2
- Melting Point : 193°C to 196°C
The biological activity of BFCA is influenced by its halogen substitutions, which enhance its reactivity and binding affinity to biological targets. The bromine atom may increase lipophilicity, while the fluorine atom can affect the compound's interaction with biomolecules, potentially modulating various biochemical pathways .
Antimicrobial Activity
BFCA has demonstrated antimicrobial properties against several bacterial and fungal strains. Preliminary studies suggest its effectiveness in inhibiting growth in specific pathogens, making it a candidate for further development as an antimicrobial agent .
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition at low concentrations |
Escherichia coli | Moderate inhibitory effects |
Candida albicans | Effective antifungal activity |
Anti-inflammatory Properties
Research indicates that BFCA may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property could make it beneficial in treating inflammatory diseases .
Anticancer Potential
BFCA has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies have shown that it may interact with specific cellular pathways involved in cancer progression .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of BFCA against various strains. Results indicated significant inhibition of growth for certain Gram-positive and Gram-negative bacteria as well as fungi . -
Anti-inflammatory Mechanism Investigation :
In vitro experiments demonstrated that BFCA reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential mechanism for its anti-inflammatory effects . -
Anticancer Activity Assessment :
A recent study assessed the cytotoxic effects of BFCA on human cancer cell lines. The results showed that BFCA induced apoptosis and cell cycle arrest in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .
Research Findings Summary
The following table summarizes key findings from various studies on BFCA:
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans . |
Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 production in LPS-stimulated macrophages . |
Anticancer Properties | Induces apoptosis in cancer cell lines; potential for drug development . |
Properties
IUPAC Name |
(E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTBALNVXDGIQY-DAFODLJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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